4-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]-N-(quinoxalin-6-yl)butanamide
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Overview
Description
4-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]-N-(quinoxalin-6-yl)butanamide is a complex organic compound that features a unique combination of thiazolidine, thiophene, and quinoxaline moieties. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]-N-(quinoxalin-6-yl)butanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Thiazolidinone Core: The thiazolidinone core can be synthesized by the reaction of thiourea with α-haloketones under basic conditions.
Introduction of Thiophene Moiety: The thiophene moiety is introduced via a Knoevenagel condensation reaction between the thiazolidinone and thiophene-2-carbaldehyde.
Coupling with Quinoxaline: The final step involves coupling the intermediate with quinoxaline-6-amine under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]-N-(quinoxalin-6-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The thiophene and thiazolidinone moieties can be oxidized under strong oxidizing conditions.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoxaline moiety.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinoxaline derivatives.
Scientific Research Applications
4-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]-N-(quinoxalin-6-yl)butanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]-N-(quinoxalin-6-yl)butanamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-[(5Z)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid .
- [(5Z)-5-(4-Methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid .
Uniqueness
4-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]-N-(quinoxalin-6-yl)butanamide is unique due to its combination of thiazolidine, thiophene, and quinoxaline moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H16N4O2S3 |
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Molecular Weight |
440.6 g/mol |
IUPAC Name |
4-[(5Z)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-quinoxalin-6-ylbutanamide |
InChI |
InChI=1S/C20H16N4O2S3/c25-18(23-13-5-6-15-16(11-13)22-8-7-21-15)4-1-9-24-19(26)17(29-20(24)27)12-14-3-2-10-28-14/h2-3,5-8,10-12H,1,4,9H2,(H,23,25)/b17-12- |
InChI Key |
ZFKTZQQPINOYPK-ATVHPVEESA-N |
Isomeric SMILES |
C1=CSC(=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NC3=CC4=NC=CN=C4C=C3 |
Canonical SMILES |
C1=CSC(=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3=CC4=NC=CN=C4C=C3 |
Origin of Product |
United States |
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